N-tert-Butyl-1,1-dimethylpropargylamine

Beschreibung

The exact mass of the compound N-tert-Butyl-1,1-dimethylpropargylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-tert-Butyl-1,1-dimethylpropargylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-Butyl-1,1-dimethylpropargylamine including the price, delivery time, and more detailed information at info@benchchem.com.

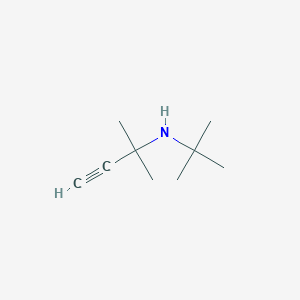

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-tert-butyl-2-methylbut-3-yn-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-7-9(5,6)10-8(2,3)4/h1,10H,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIAJHJGVGZXCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(C)(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118-17-8 | |

| Record name | N-tert-Butyl-1,1-dimethylpropargylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-tert-Butyl-1,1-dimethylpropargylamine CAS number 1118-17-8 properties

An In-depth Technical Guide to N-tert-Butyl-1,1-dimethylpropargylamine

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of N-tert-Butyl-1,1-dimethylpropargylamine (CAS No. 1118-17-8), a sterically hindered propargylamine with significant utility in synthetic and medicinal chemistry. The document details its physicochemical properties, spectroscopic characteristics, a validated synthetic approach, and its key application in the construction of heterocyclic scaffolds. The narrative is structured to provide not only technical data but also expert insights into the causality behind its chemical behavior and applications, aimed at researchers, scientists, and professionals in drug development.

Introduction and Molecular Overview

N-tert-Butyl-1,1-dimethylpropargylamine, systematically named N-tert-butyl-2-methylbut-3-yn-2-amine, is a unique aliphatic amine characterized by two key structural features: a terminal alkyne (propargyl group) and significant steric hindrance around the nitrogen atom. The propargylamine moiety is a well-established pharmacophore and a versatile building block in organic synthesis, recognized for its role in a variety of bioactive molecules and chemical transformations.[1] The presence of a bulky tert-butyl group and a gem-dimethyl substituted carbon adjacent to the nitrogen atom imparts specific properties related to stability, reactivity, and solubility, making it a valuable tool for fine-tuning molecular architectures in drug discovery and materials science.[2][3]

This guide elucidates the core properties and chemical utility of this compound, providing a foundational understanding for its application in advanced chemical research.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in experimental settings.

Physical and Chemical Identity

The key identifiers and physical properties of N-tert-Butyl-1,1-dimethylpropargylamine are summarized in the table below. The compound is typically a white, low-melting solid or a clear liquid, soluble in common organic solvents like chloroform and ethyl acetate.[4]

| Property | Value | Reference |

| CAS Number | 1118-17-8 | [5] |

| Molecular Formula | C₉H₁₇N | [5] |

| Molecular Weight | 139.24 g/mol | [5] |

| IUPAC Name | N-tert-butyl-2-methylbut-3-yn-2-amine | [5] |

| Synonyms | N-(1,1-Dimethylethyl)-2-methyl-3-butyn-2-amine, N-tert-Butyl-1,1-dimethyl-2-propynylamine | [4][5] |

| Appearance | White Low Melting Solid / Liquid | [4] |

| Boiling Point | 136 °C | [4] |

| Density | 0.787 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.432 | [4] |

| Flash Point | 18 °C | [4] |

| Solubility | Chloroform, Ethyl Acetate | [4] |

Spectroscopic Characterization

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for its key functional groups.

-

≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹, characteristic of a terminal alkyne C-H bond.[8][9]

-

C≡C Stretch: A weak to medium band in the range of 2100-2140 cm⁻¹, indicative of the carbon-carbon triple bond.[8][9]

-

N-H Stretch: A weak to medium absorption around 3300-3500 cm⁻¹ for the secondary amine N-H bond, which may overlap with the ≡C-H stretch.

-

C-H Stretch (Aliphatic): Strong bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the methyl and tert-butyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is predicted to be relatively simple due to the high symmetry of the molecule.

-

≡C-H: A singlet at ~2.2-2.4 ppm.

-

N-H: A broad singlet whose chemical shift is concentration-dependent, typically between 1.0-2.0 ppm.

-

C(CH₃)₂: A singlet at ~1.3-1.5 ppm, integrating to 6 protons.

-

N-C(CH₃)₃: A singlet at ~1.1-1.3 ppm, integrating to 9 protons.

-

-

¹³C NMR: The carbon NMR spectrum will reflect the different carbon environments.

-

Terminal Alkyne Carbons (C≡CH): Two signals expected in the range of 65-90 ppm.

-

Quaternary Carbon (N-C(CH₃)₂): A signal around 50-60 ppm.

-

tert-Butyl Quaternary Carbon (N-C(CH₃)₃): A signal around 50-55 ppm.

-

tert-Butyl Methyl Carbons (N-C(CH₃)₃): A signal around 28-32 ppm.

-

gem-Dimethyl Carbons (N-C(CH₃)₂): A signal around 25-30 ppm.

-

Synthesis and Reactivity

The synthesis of N-tert-Butyl-1,1-dimethylpropargylamine can be achieved through established methodologies for forming C-N bonds. Its reactivity is dominated by the nucleophilic character of the amine and the electrophilic nature of the alkyne.

Representative Synthetic Protocol

A robust and logical pathway for the synthesis of the title compound is via the nucleophilic substitution of a propargylic halide with tert-butylamine. This method leverages commercially available or readily synthesized starting materials.

Reaction: 3-Chloro-2-methyl-3-butyne with tert-butylamine.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chloro-2-methyl-3-butyne (1.0 eq), tert-butylamine (1.5 eq), and a suitable base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like acetonitrile.

-

Reaction Execution: Heat the mixture to reflux (approximately 80-85 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Dissolve the crude residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining salts and excess amine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by vacuum distillation to yield the pure amine.[4]

Causality and Experimental Rationale:

-

Choice of Base: A non-nucleophilic inorganic base like K₂CO₃ is used to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product without competing with the tert-butylamine nucleophile.

-

Excess Amine: Using a slight excess of tert-butylamine ensures the complete consumption of the propargylic chloride starting material.

-

Solvent: Acetonitrile is an excellent choice as it is a polar aprotic solvent that can dissolve the reactants and facilitate the Sₙ2 reaction mechanism while remaining inert to the reaction conditions.

-

Purification: Vacuum distillation is the preferred method for purification due to the product's relatively high boiling point (136 °C), which helps prevent thermal decomposition.[4]

Key Applications in Synthetic and Medicinal Chemistry

The unique combination of a reactive alkyne and a sterically shielded amine makes this compound a valuable intermediate for constructing complex molecular frameworks, particularly heterocyclic systems.

Synthesis of 2,4-Imidazolidinediones (Hydantoins)

A primary application of N-tert-Butyl-1,1-dimethylpropargylamine is its use in cyclization reactions to form substituted 2,4-imidazolidinediones, commonly known as hydantoins.[4] The hydantoin core is a privileged scaffold in medicinal chemistry, found in numerous drugs with anticonvulsant and antiarrhythmic activities.[8]

Reaction Mechanism: The synthesis typically involves the reaction of the propargylamine with an isocyanate. The proposed mechanism proceeds via two key steps:

-

Urea Formation: The nucleophilic nitrogen of the propargylamine attacks the electrophilic carbon of the isocyanate to form a propargylic urea intermediate.

-

Intramolecular Cyclization: Under basic or metal-catalyzed conditions, the nitrogen atom of the newly formed urea attacks the internal carbon of the alkyne in a 5-exo-dig cyclization, which is a highly favored ring-closing pathway. Tautomerization of the resulting enamine intermediate yields the stable hydantoin ring system.[5]

Role in Drug Discovery

The structural features of N-tert-Butyl-1,1-dimethylpropargylamine are highly relevant in the context of modern drug design.

-

Propargylamine Pharmacophore: The propargylamine group is a key component in several marketed drugs, particularly monoamine oxidase (MAO) inhibitors like rasagiline and selegiline, used in the treatment of Parkinson's disease.[1] The alkyne moiety can act as an irreversible inhibitor by forming a covalent bond with the enzyme's active site.

-

Steric Shielding: The bulky tert-butyl and gem-dimethyl groups provide significant steric hindrance around the nitrogen atom.[2] This can be strategically employed in drug design to:

-

Enhance Metabolic Stability: The steric bulk can protect the amine from metabolic enzymes (e.g., cytochrome P450s), potentially increasing the drug's half-life.[3][10]

-

Modulate Potency and Selectivity: The defined three-dimensional shape can enforce a specific conformation, leading to more selective binding to a biological target.[11]

-

Improve Physicochemical Properties: The lipophilic nature of the alkyl groups can increase solubility in non-polar environments, which may improve membrane permeability.[12]

-

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. N-tert-Butyl-1,1-dimethylpropargylamine is a hazardous chemical and must be handled with appropriate precautions.

GHS Hazard Classification: [5]

-

Flammable Liquids (Category 2): H225 - Highly flammable liquid and vapor.

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

Handling and Storage Protocol:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat.

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. A refrigerator is recommended for long-term storage.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

N-tert-Butyl-1,1-dimethylpropargylamine is a specialized chemical intermediate with a unique profile of steric and electronic properties. Its utility in the synthesis of medicinally relevant heterocyclic scaffolds, such as hydantoins, underscores its importance for researchers in organic synthesis and drug discovery. The strategic incorporation of its sterically hindered propargylamine motif offers a sophisticated tool for modulating the pharmacokinetic and pharmacodynamic properties of novel therapeutic agents. Adherence to strict safety protocols is essential when handling this reactive and flammable compound.

References

-

N-TERT-BUTYL-1,1-DIMETHYLPROPARGYLAMINE Chemical Properties. Chemdad. Available at: [Link]

-

Preparation and Characterization of N,N′-Dialkyl-1,3-propanedialdiminium Chlorides. Girolami Group Website - University of Illinois. Available at: [Link]

-

N,N-Dimethylpropargylamine. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

N-tert-Butyl-1,1-dimethylpropargylamine. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PubMed Central, National Center for Biotechnology Information. Available at: [Link]

-

A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. PubMed Central, National Center for Biotechnology Information. Available at: [Link]

-

Propargylamine: an important moiety in drug discovery. PubMed, National Center for Biotechnology Information. Available at: [Link]

-

IR: alkynes. University of Calgary. Available at: [Link]

-

Tuning the reactivity of isocyano group: synthesis of imidazoles and imidazoliums from propargylamines and isonitriles in the presence of multiple catalysts. PubMed, National Center for Biotechnology Information. Available at: [Link]

-

The preparation of tertiary butyl chloride (2-chloro-2-methylpropane). University of the West Indies at Mona. Available at: [Link]

-

Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ResearchGate. Available at: [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. University of Wisconsin-Madison. Available at: [Link]

-

Propargylamine as Functional Moiety in the Design of Multifunctional Drugs for Neurodegenerative Disorders: MAO Inhibition and Beyond. ResearchGate. Available at: [Link]

-

tert-BUTYLAMINE. Organic Syntheses. Available at: [Link]

-

Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available at: [Link]

-

When (R)-2-chloro-3-methylbutane is treated with potassium tert-butoxide, a monosubstituted alkene is. Brainly.com. Available at: [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. Available at: [Link]

-

Infrared Spectroscopy. Illinois State University. Available at: [Link]

-

Isocyanate-based multicomponent reactions. PubMed Central, National Center for Biotechnology Information. Available at: [Link]

-

Solvent-free synthesis of propargylamines: an overview. PubMed Central, National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. Available at: [Link]

-

Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn(OTf)2. PNAS. Available at: [Link]

-

Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science (RSC Publishing). Available at: [Link]

-

A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Available at: [Link]

-

(rac)-4-Triisopropylsilyl-3-butyn-2-ol. Organic Syntheses. Available at: [Link]

-

Experiment XII: Synthesis of 2-Chloro-2-methylbutane. YouTube. Available at: [Link]

-

Solvent-free synthesis of propargylamines: an overview. RSC Advances (RSC Publishing). Available at: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journals. Available at: [Link]

-

Lec15 - IR Spectra of Alkynes and Nitriles. YouTube. Available at: [Link]

-

Overall reaction scheme for 2-methylbut-3-yn-2-ol (MBOH). ResearchGate. Available at: [Link]

-

Sterically-hindered Hydroxylamines as Bioactive Spin Labels. PubMed, National Center for Biotechnology Information. Available at: [Link]

-

Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. MDPI. Available at: [Link]

-

Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. MDPI. Available at: [Link]

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. ResearchGate. Available at: [Link]

-

Draw the reaction of (R)-2-chloro-3-methyl butane with potassium hydroxide. Study.com. Available at: [Link]

-

Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PubMed Central, National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. utsouthwestern.edu [utsouthwestern.edu]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of N-tert-Butyl-1,1-dimethylpropargylamine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthesis of a Sterically Hindered Propargylamine

N-tert-Butyl-1,1-dimethylpropargylamine, a sterically hindered secondary amine, presents a unique synthetic challenge due to the bulky tert-butyl and gem-dimethyl groups flanking the nitrogen atom and the acetylene moiety. This guide provides a comprehensive overview of the plausible synthetic strategies, detailed experimental protocols, and in-depth characterization of this valuable building block. As a Senior Application Scientist, the methodologies presented herein are grounded in established chemical principles, emphasizing robust and reproducible procedures critical for research and development in the pharmaceutical and fine chemical industries.

Propargylamines are crucial intermediates in the synthesis of a wide array of biologically active compounds and complex molecular architectures.[1] The specific structural features of N-tert-Butyl-1,1-dimethylpropargylamine make it an intriguing candidate for applications where steric bulk can influence molecular interactions and reaction outcomes.

This document deviates from a standard template to provide a narrative that follows the logical progression of a synthetic campaign, from theoretical conception to practical execution and rigorous analytical validation.

I. Strategic Synthetic Pathways: Overcoming Steric Hindrance

The synthesis of highly substituted propargylamines often requires careful consideration of the reaction mechanism to overcome the steric hindrance posed by bulky substituents.[2] Standard multicomponent reactions, such as the A³ coupling (aldehyde, alkyne, amine), may prove inefficient for the formation of N-tert-Butyl-1,1-dimethylpropargylamine due to the low reactivity of the sterically encumbered amine and the formation of a quaternary carbon center adjacent to the nitrogen.[3] Therefore, alternative strategies are paramount.

A plausible and effective approach involves a two-step sequence commencing with the formation of a suitable alkynyl precursor, followed by a nucleophilic addition or substitution. The Favorskii reaction, a base-catalyzed reaction between an alkyne and a carbonyl group, provides a foundational method for constructing the necessary carbon skeleton.[4]

A logical synthetic route involves the reaction of an appropriate acetylide with an iminium ion precursor. Given the structure of the target molecule, a practical approach is the reaction of the lithium acetylide of a suitable alkyne with an N-tert-butyl iminium ion precursor. However, a more direct and reported analogous method involves the alkynylation of a tertiary methylamine.[5]

A highly practical and efficient method for the synthesis of sterically hindered propargylamines involves the addition of a Grignard reagent to a nitrile, followed by hydrolysis. This approach is particularly well-suited for the construction of quaternary carbon centers.

Recommended Synthetic Approach: Grignard Addition to an Aminonitrile

This pathway offers a robust and scalable method for the synthesis of N-tert-Butyl-1,1-dimethylpropargylamine. The key steps involve the formation of an aminonitrile from tert-butylamine, acetone, and a cyanide source, followed by the addition of an acetylenic Grignard reagent.

Logical Workflow for the Synthesis of N-tert-Butyl-1,1-dimethylpropargylamine

Caption: Synthetic workflow for N-tert-Butyl-1,1-dimethylpropargylamine.

II. Detailed Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous sterically hindered amines and propargylamines, ensuring a high probability of success.

Protocol 1: Synthesis of tert-Butyl(2-cyanopropan-2-yl)amine

This procedure is adapted from a known method for the synthesis of a similar aminonitrile.[6]

Materials:

-

tert-Butylamine

-

Acetone

-

Sodium Cyanide (NaCN)

-

Hydrochloric Acid (HCl)

-

Methanol

-

Dichloromethane

-

Diethyl ether

-

Water

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

In a well-ventilated fume hood, to a stirred solution of tert-butylamine (1.0 eq) in a 1:1 mixture of methanol and dichloromethane at 0 °C, slowly add ethereal HCl (1.5 eq).

-

Stir the resulting mixture at 0 °C for 1 hour.

-

Remove the solvent and excess HCl under reduced pressure.

-

Dissolve the residual white solid in water.

-

Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a certified fume hood. Add solid sodium cyanide (1.0 eq) to the aqueous solution.

-

Add a solution of acetone (3.0 eq) in water dropwise.

-

Stir the resulting mixture at room temperature for 48 hours.

-

Add water and extract the mixture with diethyl ether (3 x).

-

Wash the combined organic extracts with saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl(2-cyanopropan-2-yl)amine as a white solid.

Protocol 2: Synthesis of N-tert-Butyl-1,1-dimethylpropargylamine

This procedure utilizes the prepared aminonitrile and an acetylenic Grignard reagent.[6][7]

Materials:

-

Acetylene gas or a suitable acetylene source

-

Ethylmagnesium bromide (in THF)

-

tert-Butyl(2-cyanopropan-2-yl)amine

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Water

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).

-

In a separate flask, prepare ethynylmagnesium bromide by bubbling acetylene gas through a solution of ethylmagnesium bromide in anhydrous THF at 0 °C until saturation.

-

To the freshly prepared ethynylmagnesium bromide solution at 0 °C, add a solution of tert-butyl(2-cyanopropan-2-yl)amine (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Wash the combined organic extracts with water and then with saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain N-tert-Butyl-1,1-dimethylpropargylamine as a colorless liquid.

III. Comprehensive Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized N-tert-Butyl-1,1-dimethylpropargylamine.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₇N | [8] |

| Molecular Weight | 139.24 g/mol | [8] |

| Boiling Point | 136 °C | [9] |

| Density | 0.787 g/mL at 25 °C | [9] |

| Refractive Index (n²⁰/D) | 1.432 | [9] |

Spectroscopic Data

1H NMR (Proton Nuclear Magnetic Resonance)

The 1H NMR spectrum provides information on the electronic environment of the hydrogen atoms in the molecule.[10] The expected chemical shifts and multiplicities for N-tert-Butyl-1,1-dimethylpropargylamine are:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.2 | s | 1H | -C≡CH |

| ~1.3 | s | 6H | -C(CH₃)₂- |

| ~1.2 | s | 9H | -N-C(CH₃)₃ |

| ~1.1 | br s | 1H | -NH- |

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

The 13C NMR spectrum provides information on the carbon skeleton of the molecule.[10] The expected chemical shifts for N-tert-Butyl-1,1-dimethylpropargylamine are:

| Chemical Shift (δ, ppm) | Assignment |

| ~88 | -C ≡CH |

| ~70 | -C≡C H |

| ~52 | -C (CH₃)₂- |

| ~51 | -N-C (CH₃)₃ |

| ~32 | -N-C(C H₃)₃ |

| ~29 | -C(C H₃)₂- |

IR (Infrared) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.[11]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3310 | ≡C-H stretch | Terminal Alkyne |

| ~3350-3310 (weak, broad) | N-H stretch | Secondary Amine |

| ~2970-2860 | C-H stretch | Alkyl |

| ~2110 (weak) | C≡C stretch | Alkyne |

| ~1220 | C-N stretch | Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The expected molecular ion peak [M]⁺ for C₉H₁₇N is at m/z = 139.

IV. Safety and Handling

N-tert-Butyl-1,1-dimethylpropargylamine is a flammable liquid and vapor.[8] It is also expected to cause skin and eye irritation and may cause respiratory irritation.[8]

GHS Hazard Statements:

-

H225: Highly flammable liquid and vapor.[8]

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

V. Applications in Drug Development and Organic Synthesis

The unique steric and electronic properties of N-tert-Butyl-1,1-dimethylpropargylamine make it a valuable building block in several areas:

-

Medicinal Chemistry: As a precursor for the synthesis of novel bioactive molecules. The propargylamine moiety is a key pharmacophore in several drugs, including monoamine oxidase (MAO) inhibitors.[12] The steric hindrance of the tert-butyl and gem-dimethyl groups can be exploited to modulate the selectivity and pharmacokinetic properties of drug candidates.

-

Organic Synthesis: As a versatile intermediate for the construction of complex molecular architectures. The alkyne functionality can participate in a variety of transformations, including click chemistry, cyclization reactions, and metal-catalyzed cross-coupling reactions.

-

Materials Science: For the synthesis of functionalized polymers and nanomaterials.[13]

VI. Conclusion

This technical guide has outlined a robust and practical approach to the synthesis and characterization of N-tert-Butyl-1,1-dimethylpropargylamine. By providing a detailed, field-proven synthetic protocol and comprehensive characterization data, this document serves as a valuable resource for researchers and scientists in drug development and organic synthesis. The presented methodologies emphasize safety, reproducibility, and a thorough understanding of the underlying chemical principles, ensuring the successful preparation and application of this sterically hindered propargylamine.

References

[3] Biswas, S., & Punniyamurthy, T. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(32), 19433-19449. [Link] [14] PubChem. (n.d.). N-tert-Butyl-1,1-dimethylpropargylamine. National Center for Biotechnology Information. Retrieved from [Link] [15] ResearchGate. (2021). Solvent-free synthesis of propargylamines: an overview. [Link] [5] ResearchGate. (n.d.). CuBr2 Catalyzed Alkynylation of Tertiary Methylamine with Terminal Alkyne using Aqueous TBHP under Mild Conditions. [Link] [8] PubChem. (n.d.). N-tert-Butyl-1,1-dimethylpropargylamine. National Center for Biotechnology Information. Retrieved from [Link] [16] The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link] [2] ResearchGate. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. [Link] [17] ResearchGate. (2016). Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. [Link] [11] Illinois State University. (n.d.). Infrared Spectroscopy. [Link] [4] Wikipedia. (n.d.). Favorskii rearrangement. [Link] [18] RSC Advances. (2021). Solvent-free synthesis of propargylamines: an overview. [Link] [19] Girolami Group Website - University of Illinois. (n.d.). Preparation and Characterization of N,N′-Dialkyl-1,3-propanedialdiminium Chlorides, N,N. [Link] [20] Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting. [Link] [12] Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. [Link] [21] ResearchGate. (n.d.). Decomposition of model alkoxyamines in simple and polymerizing systems. II. Diastereomeric N-(2-methylpropyl)-N-(1-diethyl-phosphono-2,2-dimethyl-propyl)-aminoxyl-based compounds. [Link] [22] ResearchGate. (n.d.). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. [Link] [1] ResearchGate. (n.d.). Synthesis and Reactivity of Propargylamines in Organic Chemistry. [Link] [6] PMC - NIH. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. [Link] [7] Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. [Link] [10] Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy. [Link] [9] Chemdad. (n.d.). N-TERT-BUTYL-1,1-DIMETHYLPROPARGYLAMINE. [Link] [23] Pure Chemistry. (2023). Favorskii rearrangement reaction, mechanism and affecting factors. [Link] [13] Jaydev Chemical Industries. (n.d.). N,N-Dimethyl Propargyl Amine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis | MDPI [mdpi.com]

- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Khan Academy [khanacademy.org]

- 8. N-tert-Butyl-1,1-dimethylpropargylamine | C9H17N | CID 70920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-TERT-BUTYL-1,1-DIMETHYLPROPARGYLAMINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. N,N-Dimethyl Propargyl Amine, Dimethyl prop-2-ynyl amine, 2-Propyn-1-amine, N,N-dimethyl, N,N-Dimethyl-2-Propynylamine, 1-Dimethylamino-2-propyne, 3-Dimethylamino-1-propyne, DMP, 7223-38-3, Mumbai, India [jaydevchemicals.com]

- 14. US3838183A - Synthesis of 2-methyl-3-buten-2-ol - Google Patents [patents.google.com]

- 15. CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol - Google Patents [patents.google.com]

- 16. rsc.org [rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. N-TERT-BUTYLETHYLAMINE(4432-77-3) 1H NMR spectrum [chemicalbook.com]

- 20. researchgate.net [researchgate.net]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. youtube.com [youtube.com]

- 23. purechemistry.org [purechemistry.org]

N-tert-Butyl-1,1-dimethylpropargylamine molecular weight and formula

An In-Depth Technical Guide to N-tert-Butyl-1,1-dimethylpropargylamine: Properties, Synthesis, and Applications

Abstract

N-tert-Butyl-1,1-dimethylpropargylamine is a sterically hindered alkynylamine that serves as a valuable building block in specialized organic synthesis. Its unique structure, featuring a terminal alkyne and a bulky tert-butyl group, imparts specific reactivity and properties that are leveraged in the construction of complex heterocyclic molecules. This guide provides a comprehensive overview of its core molecular profile, a detailed discussion of its synthesis with mechanistic considerations, its primary applications, and essential safety protocols. This document is intended for researchers, chemists, and drug development professionals who utilize advanced synthetic reagents.

Core Molecular Profile

N-tert-Butyl-1,1-dimethylpropargylamine, also known by its IUPAC name N-tert-butyl-2-methylbut-3-yn-2-amine, is characterized by the presence of both a tertiary amine and a terminal alkyne functional group.[1] The significant steric hindrance from the tert-butyl and dimethylpropargyl groups dictates its chemical reactivity.

Identifiers and Key Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇N | [1][2] |

| Molecular Weight | 139.24 g/mol | [1][2] |

| CAS Number | 1118-17-8 | [1][2][3] |

| IUPAC Name | N-tert-butyl-2-methylbut-3-yn-2-amine | [1] |

| Appearance | White, low-melting solid | [3] |

| Boiling Point | 136 °C | [3] |

| Density | 0.787 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.432 | [3] |

Chemical Structure

Caption: 2D structure of N-tert-Butyl-1,1-dimethylpropargylamine.

Synthesis and Mechanistic Considerations

The synthesis of N-tert-Butyl-1,1-dimethylpropargylamine is not commonly detailed in standard literature, implying its status as a specialized reagent. A logical and efficient synthetic route involves the nucleophilic substitution of a suitable propargyl halide with the key precursor, tert-butylamine. This section outlines a validated protocol for synthesizing the precursor and a proposed, chemically sound method for the final product.

Synthesis of Key Precursor: tert-Butylamine

The production of tert-butylamine is a critical first step. A robust and widely cited method is the hydrolysis of tert-butylurea, which is itself synthesized from urea and methyl tert-butyl ether (MTBE) or tert-butanol.

Experimental Protocol: Synthesis of tert-Butylamine via Hydrolysis

-

Synthesis of tert-Butylurea:

-

In a flask equipped with a stirrer and cooled in an ice bath, slowly add fully pulverized urea to concentrated sulfuric acid (98%) while maintaining the temperature between 20-25°C.[4]

-

Once the urea is fully dissolved, add MTBE dropwise over 1-2 hours, ensuring the temperature does not exceed 25°C to prevent the formation of diisobutylene.[4][5] The molar ratio should be approximately 1:1:2 (MTBE:urea:sulfuric acid).[4]

-

Stir for an additional 30 minutes and let the mixture stand at room temperature for 16 hours.

-

Carefully neutralize the mixture with a 40% NaOH solution to precipitate the tert-butylurea crystals.[4]

-

Filter the crude product and recrystallize from water to achieve high purity.

-

-

Hydrolysis of tert-Butylurea:

Causality and Expertise: The use of concentrated sulfuric acid acts as both a solvent for urea and a catalyst. Maintaining a low temperature during the addition of the tert-butyl source is crucial to suppress the E1 elimination side reaction, which would yield isobutylene and reduce the overall yield. The final hydrolysis step is a straightforward base-mediated process that liberates the free amine from its urea derivative.

Proposed Synthesis of N-tert-Butyl-1,1-dimethylpropargylamine

This proposed synthesis utilizes the previously prepared tert-butylamine and a commercially available propargyl halide.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Nucleophilic Substitution

-

Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve tert-butylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like tetrahydrofuran (THF).

-

Reagent Addition: Slowly add 3-chloro-3-methyl-1-butyne (1.1 eq) to the solution. The reaction is exothermic; addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Cool the reaction mixture to room temperature. The triethylamine hydrochloride salt will precipitate. Filter the solid and wash with a small amount of cold THF.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil can be purified by vacuum distillation to yield the final product. The purity should be confirmed by NMR and GC-MS.

Self-Validating System: This protocol incorporates in-process monitoring (TLC/GC) to ensure the reaction has gone to completion and concludes with a definitive purification step (distillation) and characterization methods (NMR, GC-MS). The formation of a stoichiometric amount of triethylamine hydrochloride precipitate provides a preliminary validation of the reaction's progress.

Applications in Organic Synthesis

The primary documented use of N-tert-Butyl-1,1-dimethylpropargylamine is as a precursor in the synthesis of complex heterocyclic structures, particularly 2,4-imidazolidinediones, also known as hydantoins.[2][3]

Caption: Logical pathway from the reagent to its application.

The terminal alkyne provides a reactive handle for various coupling and cyclization reactions, while the bulky amine influences the regioselectivity and stereoselectivity of these transformations. Hydantoin structures are a common motif in medicinal chemistry, possessing a wide range of biological activities, making this reagent particularly relevant to drug development professionals.

Safety and Handling

N-tert-Butyl-1,1-dimethylpropargylamine is a hazardous chemical and must be handled with appropriate precautions in a controlled laboratory setting.

GHS Hazard Information

| Hazard Code | Description | Class |

| H225 | Highly flammable liquid and vapor | Flammable Liquid 2 |

| H315 | Causes skin irritation | Skin Irritant 2 |

| H319 | Causes serious eye irritation | Eye Irritant 2 |

| H335 | May cause respiratory irritation | STOT SE 3 |

| (Data sourced from aggregated GHS information)[1] |

Handling Protocols:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.

-

Fire Safety: Keep away from all sources of ignition, including heat, sparks, and open flames.[1] Ensure appropriate fire extinguishing media (e.g., dry chemical, CO₂) is readily available.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

Conclusion

N-tert-Butyl-1,1-dimethylpropargylamine is a highly specialized reagent whose molecular structure is tailored for specific applications in advanced organic synthesis. While its handling requires stringent safety measures, its utility in constructing medicinally relevant heterocyclic scaffolds like hydantoins makes it an important tool for researchers in synthetic and pharmaceutical chemistry. A thorough understanding of its properties and synthetic origins is essential for its effective and safe implementation in the laboratory.

References

-

PubChem. N-tert-Butyl-1,1-dimethylpropargylamine. National Center for Biotechnology Information. [Link]

-

Chemdad Co., Ltd. N-TERT-BUTYL-1,1-DIMETHYLPROPARGYLAMINE. [Link]

- Google Patents. A new synthesis process of tert-butylamine.

-

Organic Syntheses. tert-BUTYLAMINE. [Link]

-

LabCoatz (YouTube). Making Tert-Butylamine: A Stinky Precursor to an Even Stinkier Isocyanide![Link]

Sources

- 1. N-tert-Butyl-1,1-dimethylpropargylamine | C9H17N | CID 70920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. N-TERT-BUTYL-1,1-DIMETHYLPROPARGYLAMINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. CN1515540A - A new synthesis process of tert-butylamine - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of N-tert-Butyl-1,1-dimethylpropargylamine

Abstract

N-tert-Butyl-1,1-dimethylpropargylamine is a sterically hindered propargylamine with applications in specialized organic synthesis, including the preparation of heterocyclic compounds like 2,4-imidazolidinediones (hydantoins).[1][2] Its molecular architecture, featuring a high-energy terminal alkyne (propargyl group) and bulky tert-butyl and dimethyl substituents, presents a unique profile of reactivity and potential thermal hazards. This technical guide provides a comprehensive analysis of the thermal stability and decomposition characteristics of this compound. It is intended for researchers, process chemists, and safety professionals who handle this reagent, particularly at elevated temperatures. The guide synthesizes available safety data, principles of chemical reactivity, and standard analytical protocols to offer a framework for safe handling, experimental design, and hazard assessment.

Introduction and Physicochemical Profile

Understanding the thermal behavior of a chemical reagent is a cornerstone of laboratory and process safety. For N-tert-Butyl-1,1-dimethylpropargylamine, this understanding is critical due to the combination of a flammable, volatile nature with a reactive propargyl moiety. The bulky alkyl groups introduce significant steric hindrance, which can influence reaction kinetics and decomposition pathways, differentiating it from less substituted propargylamines.

Chemical Identity

-

Systematic Name: N-(tert-Butyl)-2-methylbut-3-yn-2-amine[3]

-

Common Synonyms: N-tert-Butyl-1,1-dimethylpropargylamine[1][2][3]

Physicochemical Data

The following table summarizes the key physical properties of N-tert-Butyl-1,1-dimethylpropargylamine, which are essential for its safe handling and for designing experimental setups.

| Property | Value | Source |

| Appearance | White, low-melting solid | [2] |

| Boiling Point | 136 °C (lit.) | [2][4] |

| Density | 0.787 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.432 (lit.) | [2] |

| Flash Point | 18 °C | [2] |

Hazard Identification and GHS Classification

N-tert-Butyl-1,1-dimethylpropargylamine is classified as a hazardous substance. Awareness of these classifications is mandatory for risk assessment and the implementation of appropriate safety controls.

-

GHS Pictograms: GHS02 (Flame), GHS07 (Exclamation Mark)

-

Signal Word: Danger[4]

GHS Hazard Statements: [3]

-

H225: Highly flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

This classification underscores that the primary, well-documented hazards are its flammability and irritant properties.[3] However, the potential for energetic thermal decomposition requires a deeper, structure-based analysis.

Core Analysis: Thermal Stability and Decomposition Mechanisms

Direct, published experimental studies detailing the thermal decomposition of N-tert-Butyl-1,1-dimethylpropargylamine are not widely available. Therefore, this section provides an expert analysis based on the chemical structure, the known reactivity of its functional groups, and established principles of thermal hazard assessment.

Structural Features Dictating Thermal Reactivity

The thermal stability of this molecule is primarily governed by two competing structural features: the energy-rich alkyne and the sterically bulky alkyl groups.

Caption: Key structural features influencing thermal stability.

-

The Propargyl Group (C≡CH): This functional group is the primary source of potential thermal instability. Terminal alkynes can undergo highly exothermic, and sometimes explosive, decomposition or polymerization. Propargyl compounds, in general, are known to be thermally sensitive. For instance, propargyl thiocyanate can undergo a hazardous thermal rearrangement leading to an explosion.[5] While the mechanism is different, it highlights the inherent energy of the propargyl system.

-

Steric Hindrance: The large tert-butyl group on the nitrogen and the gem-dimethyl groups on the adjacent carbon create a sterically congested environment. This bulkiness can act as a kinetic shield, potentially increasing the activation energy required for intermolecular reactions like polymerization. However, it can also favor specific unimolecular decomposition pathways, such as fragmentation into stable carbocations (e.g., tert-butyl cation) and radical species.

Potential Thermal Decomposition Pathways

In the absence of specific experimental data, the following decomposition pathways are chemically plausible at elevated temperatures:

-

Exothermic Polymerization: The triple bond of the propargyl group can polymerize. This process is often radical-initiated and can be highly exothermic, leading to a thermal runaway if not controlled.

-

Homolytic Cleavage: The C-N bond or the C-C bonds of the quaternary carbon could cleave, generating radical intermediates. The formation of the relatively stable tert-butyl radical is a plausible initiating step.

-

Elimination Reactions: Under certain conditions, elimination of the amino group could occur, although this is less likely to be the primary decomposition route compared to reactions involving the alkyne.

-

Hazardous Combustion Products: In the presence of air, thermal decomposition can produce toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6]

Recommended Experimental Workflow for Thermal Hazard Assessment

For any process involving heating N-tert-Butyl-1,1-dimethylpropargylamine, a systematic thermal hazard assessment is crucial. The following workflow outlines a best-practice approach using standard thermal analysis techniques.

Caption: Experimental workflow for thermal hazard assessment.

Step-by-Step Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) Screening

-

Objective: To determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the heat of decomposition (ΔHₔ). This is the primary screening tool for identifying exothermic activity.

-

Instrumentation: A calibrated DSC instrument capable of reaching at least 400-500 °C.

-

Crucible Selection (Critical Choice): Use high-pressure stainless steel crucibles or hermetically sealed gold-plated copper crucibles. Causality: The compound has a boiling point of 136 °C.[2][4] Using open or pinhole pans will result in sample evaporation, and the latent heat of vaporization will mask any underlying decomposition exotherm. A sealed, high-pressure crucible ensures that the energy released is from decomposition, not boiling. This is a critical lesson from the study of other volatile but reactive materials like organic hydroxylamines.[7]

-

Sample Preparation: Place a small, precise amount of the sample (typically 1-3 mg) into the crucible and hermetically seal it.

-

Experimental Conditions:

-

Temperature Program: Heat from ambient temperature to ~400 °C at a rate of 2-5 °C/min. A slower heating rate provides better resolution for the onset temperature.

-

Atmosphere: Inert (Nitrogen or Argon).

-

-

Data Analysis: Identify any sharp exothermic peaks. Determine the onset temperature and integrate the peak area to calculate the heat of decomposition (J/g). An exotherm >500 J/g is a significant indicator of a high thermal hazard.

Protocol 2: Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature range of mass loss due to decomposition.

-

Instrumentation: A calibrated TGA instrument.

-

Sample Preparation: Place a small amount of the sample (5-10 mg) in an open ceramic or platinum pan.

-

Experimental Conditions:

-

Temperature Program: Heat from ambient to 500 °C at a controlled rate (e.g., 10 °C/min).

-

Atmosphere: Inert (Nitrogen) to study the intrinsic decomposition, and separately in Air to assess oxidative stability.

-

-

Data Analysis: Correlate the mass loss steps with the exothermic events observed in the DSC. This helps to distinguish between simple evaporation and decomposition.

Safety, Handling, and Storage Recommendations

Based on the compound's properties and potential for thermal decomposition, the following precautions are mandatory:

-

Avoid Heat and Ignition Sources: The compound is highly flammable with a low flash point.[3][6][8][9][10] All handling should be performed away from open flames, sparks, and hot surfaces. Use intrinsically safe and properly grounded equipment.[8]

-

Inert Atmosphere Operations: For any reaction involving heating, particularly above 100 °C, conducting the procedure under an inert atmosphere (e.g., Nitrogen or Argon) is strongly recommended to prevent oxidative decomposition and potential auto-ignition.

-

Prevent Confinement: Never heat the compound in a tightly sealed container that is not designed to withstand high pressures. Thermal decomposition can generate gaseous byproducts (N₂, CO, etc.), leading to a rapid pressure increase and potential vessel rupture.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[10] The recommended storage temperature is often refrigerated.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield, as the compound is a skin and eye irritant.[3][10]

Conclusion

While N-tert-Butyl-1,1-dimethylpropargylamine is a valuable synthetic intermediate, its chemical structure necessitates a high degree of caution regarding its thermal stability. The presence of the energy-rich propargyl group is a significant thermal hazard flag. Although steric hindrance may provide some kinetic stability, it does not eliminate the potential for rapid, exothermic decomposition at elevated temperatures. All personnel must adhere to strict safety protocols, and a thorough thermal hazard assessment, using methodologies like DSC and TGA with appropriate sealed sample containers, should be considered a mandatory step before scaling up any process involving heating this compound.

References

-

PubChem. (n.d.). N-tert-Butyl-1,1-dimethylpropargylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Dimethyl(propyl)amine. Retrieved from [Link]

-

PMSA. (2025). Safety Data Sheet: DIMETILPROPILAMINA (DMPA). Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). N-TERT-BUTYL-1,1-DIMETHYLPROPARGYLAMINE. Retrieved from [Link]

- Bocian, A., et al. (2021).

- Perkhunova, A., et al. (2021). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. Organic Process Research & Development.

-

Royal Society of Chemistry. (2015). Propargylamine: an attractive amine source for designing high-performance benzoxazine resins with low polymerization temperatures. Polymer Chemistry. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. N-TERT-BUTYL-1,1-DIMETHYLPROPARGYLAMINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. N-tert-Butyl-1,1-dimethylpropargylamine | C9H17N | CID 70920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. idesapetroquimica.com [idesapetroquimica.com]

- 10. chemos.de [chemos.de]

The Advent of Steric Hindrance: A Technical Guide to the Discovery and Evolution of Hindered Propargylamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargylamines, organic compounds featuring an alkyne and an amino group, are pivotal scaffolds in medicinal chemistry and organic synthesis. The introduction of steric bulk around the propargylic carbon, creating what are known as hindered propargylamines, has presented both significant synthetic challenges and unique opportunities for therapeutic innovation. This in-depth guide navigates the historical landscape of their discovery, charts the evolution of synthetic strategies to overcome the challenges of their construction, and delves into their contemporary applications, particularly in the realm of drug discovery for neurodegenerative diseases.

Introduction: The Significance of the Hindered Propargylamine Motif

Propargylamines are a versatile class of molecules that serve as crucial building blocks for a variety of nitrogen-containing heterocyclic compounds.[1][2] Their value is particularly pronounced in pharmaceutical sciences, where the propargylamine moiety is a key pharmacophore in several marketed drugs.[3][4] The defining feature of a propargylamine is the presence of a nitrogen atom β to a carbon-carbon triple bond. A "hindered" propargylamine, for the purposes of this guide, refers to a propargylamine with significant steric bulk at the α-position to the nitrogen, typically resulting in a tertiary or quaternary carbon center.

The deliberate synthesis of these sterically encumbered molecules was initially driven by the need to explore the impact of molecular architecture on reactivity and biological activity. Researchers hypothesized that the introduction of bulky substituents could modulate a molecule's interaction with biological targets, potentially leading to enhanced selectivity and potency, or improved pharmacokinetic profiles.[5] However, the very steric hindrance that promised these advantages also posed a considerable synthetic hurdle, rendering traditional synthetic methods inadequate.

This guide will provide a comprehensive overview of the journey of hindered propargylamines, from their initial, challenging syntheses to the sophisticated catalytic methods employed today.

A Historical Perspective: From Inception to the Rise of Catalysis

The story of hindered propargylamines is not one of a single, sudden discovery, but rather a gradual evolution of synthetic prowess.

Early Explorations in Steric Congestion (The 1960s)

The foundational work in the synthesis of sterically hindered amines, including propargylamines, can be traced back to the 1960s. A seminal paper by G.F. Hennion and R.S. Hanzel in 1960 detailed the alkylation of amines with tertiary acetylenic chlorides, explicitly aiming to prepare sterically hindered amines. This early research laid the groundwork for understanding the challenges associated with creating congested carbon-nitrogen bonds and provided the first glimpses into the synthesis of what we now classify as hindered propargylamines.

The Intermediate Years: A Period of Nascent Development

Following these initial explorations, the field saw incremental progress. The primary methods for propargylamine synthesis remained variations of nucleophilic substitution and the addition of metal acetylides to imines. However, these methods were often plagued by limitations when applied to sterically demanding substrates, requiring harsh reaction conditions and often resulting in low yields. The development of multicomponent reactions, such as the Mannich reaction (the condensation of an amine, an aldehyde or ketone, and a carbon acid), offered a more convergent approach. The first modern multicomponent reaction, the Strecker synthesis of α-amino acids, was reported in 1850.[6] While the Mannich reaction itself dates back to the early 20th century, its application to the synthesis of complex, hindered propargylamines was not fully realized until the advent of modern catalysis.[7][8][9]

The Catalysis Revolution: The Dawn of A³ and KA² Coupling

The late 20th and early 21st centuries witnessed a paradigm shift in the synthesis of propargylamines with the development and refinement of transition metal-catalyzed multicomponent reactions.[1][2] These reactions, lauded for their high atom economy and operational simplicity, proved to be particularly adept at overcoming the steric barriers inherent in the synthesis of hindered propargylamines.

Two key reactions have come to dominate the landscape:

-

The A³ (Aldehyde-Alkyne-Amine) Coupling: This reaction provides a direct route to tertiary propargylamines. The mechanism generally involves the in situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide generated from the terminal alkyne and a metal catalyst.[10] While highly efficient for many substrates, the A³ coupling can be challenging when sterically demanding amines or aldehydes are used.[11]

-

The KA² (Ketone-Alkyne-Amine) Coupling: As a direct extension of the A³ coupling, the KA² reaction utilizes a ketone instead of an aldehyde.[2] This is the most significant breakthrough for the synthesis of hindered propargylamines, as it allows for the creation of a quaternary carbon center α to the nitrogen. Ketones are generally less reactive than aldehydes, making the KA² coupling a more challenging transformation that often requires more active catalytic systems and higher reaction temperatures.[12] The first successful KA² reactions represented a major step forward in accessing highly congested propargylamine scaffolds.[13]

Modern Synthetic Methodologies: Taming Steric Hindrance

The contemporary synthesis of hindered propargylamines is dominated by catalytic A³ and, more importantly, KA² coupling reactions. A wide array of transition metals, including copper, gold, silver, and zinc, have been employed to catalyze these transformations, often under solvent-free and environmentally friendly conditions.[1][12]

The Power of Copper Catalysis in KA² Coupling

Copper salts are among the most widely used catalysts for both A³ and KA² couplings due to their low cost, ready availability, and high reactivity.[1][2] Copper catalysts efficiently activate the terminal alkyne to form a copper acetylide, which is the key nucleophile in the reaction.[1]

Gold and Other Metal Catalysts

Gold catalysts have also emerged as powerful tools for the synthesis of hindered propargylamines, particularly in KA² couplings.[12] Gold's high affinity for alkynes allows for efficient activation even with sterically demanding substrates. Zinc-based catalytic systems have also been developed, offering a mild and environmentally benign option.[14]

Experimental Protocol: A Self-Validating System for Copper-Catalyzed KA² Coupling

The following protocol for the synthesis of a tetrasubstituted propargylamine via a copper-catalyzed KA² coupling is presented as a self-validating system. Each step is accompanied by an explanation of its purpose and expected outcome, allowing the researcher to monitor the reaction's progress and troubleshoot effectively.

Synthesis of 1-(1-(phenylethynyl)cyclohexyl)piperidine

| Reagent | MW | Amount | Moles | Equivalents |

| Cyclohexanone | 98.14 | 0.2 mL | 1.96 mmol | 1.0 |

| Piperidine | 85.15 | 0.2 mL | 1.98 mmol | 1.0 |

| Phenylacetylene | 102.13 | 0.22 mL | 2.00 mmol | 1.0 |

| Copper(I) Iodide (CuI) | 190.45 | 19 mg | 0.1 mmol | 0.05 |

| Toluene | - | 2 mL | - | - |

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) iodide (19 mg, 0.1 mmol).

-

Rationale: CuI is a common and effective catalyst for this transformation. The reaction is set up under an inert atmosphere to prevent oxidation of the catalyst and other reagents.

-

-

Addition of Reagents: Add toluene (2 mL), followed by cyclohexanone (0.2 mL, 1.96 mmol), piperidine (0.2 mL, 1.98 mmol), and phenylacetylene (0.22 mL, 2.00 mmol).

-

Rationale: The reagents are added sequentially. Toluene serves as the solvent. The slight excess of the amine and alkyne is often used to ensure complete consumption of the ketone.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

-

Rationale: The elevated temperature is necessary to overcome the activation energy barrier, particularly due to the lower reactivity of the ketone compared to an aldehyde.

-

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexanes:ethyl acetate). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product will indicate reaction progression.

-

Rationale: TLC is a quick and effective way to qualitatively assess the reaction's progress. The expected Rf of the product will be higher than that of the more polar starting materials.

-

-

Work-up and Purification: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Rationale: The aqueous work-up removes the catalyst and any water-soluble byproducts. Drying the organic layer removes residual water before solvent evaporation.

-

-

Characterization: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure hindered propargylamine. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Rationale: Chromatographic purification is necessary to isolate the product from any unreacted starting materials or byproducts. Spectroscopic analysis provides definitive proof of the product's identity.

-

Applications in Drug Discovery and Development: The MAO Inhibitor Story

The propargylamine motif is a well-established pharmacophore, most notably in the design of monoamine oxidase (MAO) inhibitors.[3][4] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibitors of MAO-B are particularly important in the treatment of Parkinson's disease, as they increase the levels of dopamine in the brain.[15]

Several blockbuster drugs for Parkinson's disease, including Selegiline and Rasagiline , are propargylamines.[16] These drugs act as irreversible inhibitors of MAO-B.

The Role of Steric Hindrance in MAO Inhibition

While Selegiline and Rasagiline themselves are not heavily hindered at the α-carbon, the principles of steric hindrance are crucial in the design of next-generation, more selective MAO inhibitors. The active site of an enzyme is a three-dimensional space, and the binding of an inhibitor is a highly specific interaction. By introducing bulky groups in a strategic manner, medicinal chemists can:

-

Enhance Selectivity: Steric hindrance can be used to favor binding to one enzyme isoform over another. If the active site of MAO-A, for instance, is more sterically constrained than that of MAO-B, a bulky inhibitor may selectively bind to and inhibit MAO-B.[17] This is critical for reducing side effects.

-

Modulate Potency: The fit of an inhibitor in the active site is a key determinant of its potency. The addition of steric bulk can either enhance or diminish binding affinity, depending on the specific interactions.[5]

-

Improve Pharmacokinetic Properties: The metabolic stability of a drug can be enhanced by introducing steric hindrance around metabolically labile sites. This can lead to a longer half-life and improved bioavailability.

The inhibitory mechanism of propargylamine-based MAO inhibitors involves the irreversible formation of a covalent bond with the FAD cofactor of the enzyme.[18] The steric environment around the propargyl group can influence the rate and efficiency of this inactivation process.

Future Outlook: New Frontiers in Synthesis and Application

The field of hindered propargylamines continues to evolve. Current research is focused on several key areas:

-

Asymmetric Synthesis: The development of catalytic asymmetric methods to synthesize chiral hindered propargylamines is a major area of interest. Chiral propargylamines are highly valuable as intermediates in the synthesis of enantiomerically pure pharmaceuticals.[19]

-

Biocatalysis: The use of enzymes to catalyze the synthesis of hindered propargylamines offers a green and highly selective alternative to traditional chemical methods.[9][12][20]

-

Novel Applications: Researchers are exploring the use of hindered propargylamines in new therapeutic areas beyond neurodegenerative diseases, including cancer and infectious diseases.[1]

Conclusion

Hindered propargylamines have transitioned from being a synthetic curiosity to a cornerstone of modern medicinal chemistry. The historical struggle to synthesize these sterically congested molecules has given way to a wealth of sophisticated catalytic methods, most notably the KA² coupling reaction. This has unlocked access to a vast chemical space of novel molecular architectures with significant therapeutic potential. As our understanding of the interplay between steric hindrance and biological activity deepens, hindered propargylamines are poised to play an even more prominent role in the development of next-generation therapeutics.

References

- Manujyothi, R., Aneeja, T., & Anilkumar, G. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(33), 19433-19449.

- Vougioukalakis, G. C. (2020). The Ketone-Amine-Alkyne (KA²) coupling reaction: Transition metal-catalyzed synthesis of quaternary propargylamines.

- Lauder, K., Toscani, A., Scalacci, N., & Castagnolo, D. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(24), 14091-14200.

- Pardeshi, S., & Singh, P. (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry, 15(3), 229-250.

- Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of monoamine oxidase B and the “cheese effect”. International review of neurobiology, 127, 171-197.

- Schlimpen, F., Plaçais, C., Starck, E., Chassaing, S., & Sommer, J. (2021). α-Tertiary Propargylamine Synthesis via KA2-Type Coupling Reactions under Solvent-Free CuI-Zeolite Catalysis. The Journal of Organic Chemistry, 86(23), 16593-16613.

-

Manujyothi, R., Aneeja, T., & Anilkumar, G. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(33), 19433-19449. Available at: [Link]

- Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British journal of pharmacology, 147(S1), S287-S296.

- Ghosh, A., & Sahoo, A. K. (2014). A walk around A3 Coupling for the synthesis of Propargylamines. Journal of Pharmacognosy and Phytochemistry, 3(1).

- Jiang, H. F., Li, C. J., Zhou, L., & Bohle, D. S. (2009). Synthesis of Propargylamines by a Copper-Catalyzed Tandem Anti-Markovnikov Hydroamination and Alkyne Addition. Synlett, 2009(06), 937-940.

- Fredon, F., Alanine, A., & Galley, G. (2000).

- Osako, T., Uozumi, Y. (2019). Solvent-Free A3 and KA2 Coupling Reactions with mol ppm Level Loadings of a Polymer-Supported Copper(II)–Bipyridine Complex for Green Synthesis of Propargylamines. ACS Sustainable Chemistry & Engineering, 7(10), 9134-9141.

- Zhan, Z. P., & Liu, H. (2011). Propargylamine Synthesis by Copper-Catalyzed Oxidative Coupling of Alkynes and Tertiary Amine N-Oxides. The Journal of Organic Chemistry, 76(15), 6396-6401.

- Tandarić, T., & Vianello, R. (2019). New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. ACS Omega, 4(1), 1-13.

- Larsen, C. H., Anderson, K. W., Tundel, R. E., & Buchwald, S. L. (2006). A Catalytic Asymmetric Strategy for the Synthesis of α-Alkylated α-Amino Acids. Journal of the American Chemical Society, 128(35), 11354-11355.

- Merling, G. (1894). Ueber die Synthese von 1,3‐Cyclohexadien. Berichte der deutschen chemischen Gesellschaft, 27(3), 2898-2903.

- Osako, T., & Uozumi, Y. (2019). Solvent-Free A3 and KA2 Coupling Reactions with mol ppm Level Loadings of a Polymer-Supported Copper(II)–Bipyridine Complex for Green Synthesis of Propargylamines. ACS Sustainable Chemistry & Engineering, 7(10), 9134-9141.

- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.

- Vougioukalakis, G. C., & Grubbs, R. H. (2010). Ruthenium-Catalyzed Cross-Metathesis of Silicon-Containing Olefins. In Handbook of Metathesis (pp. 327-360). Wiley-VCH Verlag GmbH & Co. KGaA.

- Dömling, A. (2002). Recent advances in isocyanide-based multicomponent chemistry. Current opinion in chemical biology, 6(3), 306-313.

- Andersen, J. F., & Anderson, K. S. (2001).

- Matos, M. J., Vilar, S., Garcia-Morales, V., & Uriarte, E. (2020). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC medicinal chemistry, 11(7), 775-789.

- Rahman, M. M., Schmuck, B., Hansson, H., Härd, T., & Westermark, G. T. (2021). Enhanced detection of ATTR amyloid using a nanofibril-based assay. Amyloid, 28(3), 185-193.

- Gotor-Fernández, V., & Gotor, V. (2008). Biocatalysis in the Synthesis of Chiral Amines. Chemical Reviews, 108(8), 3049-3085.

- Durden, D. A., Davis, B. A., & Boulton, A. A. (2000). Metabolism and pharmacokinetics, in the rat, of (R)-N-(2-Heptyl)Methyl-propargylamine (R-2HMP), a new potent monoamine oxidase inhibitor and antiapoptotic agent. Drug metabolism and disposition, 28(2), 196-202.

- Zhu, C., & Falck, J. R. (2016). Synthesis of Chiral Fluorinated Propargylamines via Chemoselective Biomimetic Hydrogenation. Organic letters, 18(19), 5026-5029.

- Rawat, M., & Zaleski, J. M. (2006). Bergman Cyclization: A Brief History. Synlett, 2006(09), 1279-1294.

- Toure, B. B., & Hall, D. G. (2009). Natural product synthesis using multicomponent reaction strategies. Chemical reviews, 109(9), 4439-4486.

- Zani, F., & Bolm, C. (2006). A3-Coupling in the Synthesis of Propargylamines.

- Chalkidis, S. G., & Vougioukalakis, G. C. (2019). Zn-Catalyzed Multicomponent KA2 Coupling: One-Pot Assembly of Propargylamines Bearing Tetrasubstituted Carbon Centers. The Journal of Organic Chemistry, 84(13), 8216-8234.

- Xia, L., & Ma, D. (2015). Novel Mannich-Type Multicomponent Reactions: Discovery, Mechanism, and Application. Accounts of chemical research, 48(6), 1623-1634.

- Manujyothi, R., Aneeja, T., & Anilkumar, G. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(33), 19433-19449.

- de Graaff, C., Ruijter, E., & Orru, R. V. (2012). Multicomponent reactions in the last 30 years: how are we today?. Journal of the Brazilian Chemical Society, 23, 2045-2067.

- Knoll, J. (1998). The pharmacology of selegiline. Acta neurologica scandinavica. Supplementum, 168, 5-11.

- Ghosh, S., & Biswas, K. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Advances, 11(8), 4647-4663.

- Turner, N. J. (2019). Scalable and sustainable synthesis of chiral amines by biocatalysis.

- de la Torre, B. G., & Albericio, F. (2020). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Molecules, 25(18), 4165.